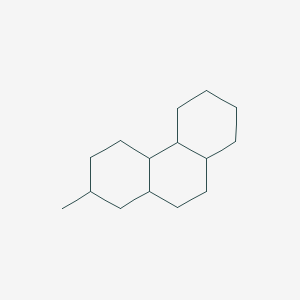
2-Methyltetradecahydrophenanthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyltetradecahydrophenanthrene is a hydrocarbon compound with the molecular formula C15H26. It is a derivative of phenanthrene, which is a polycyclic aromatic hydrocarbon. This compound is characterized by its saturated structure, meaning it contains no double or triple bonds, making it a fully hydrogenated form of phenanthrene.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyltetradecahydrophenanthrene typically involves the hydrogenation of phenanthrene derivatives. This process can be carried out using various catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under high pressure and temperature conditions. The reaction is usually conducted in a hydrogen atmosphere at temperatures ranging from 100°C to 200°C and pressures of 50 to 100 atmospheres.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous hydrogenation processes. These processes utilize large-scale reactors equipped with efficient catalysts to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the hydrogenation process and minimize the formation of by-products.
化学反応の分析
Types of Reactions
2-Methyltetradecahydrophenanthrene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or alcohols using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Although already fully hydrogenated, further reduction can be attempted using strong reducing agents like lithium aluminum hydride (LiAlH4), though this is less common.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine) using halogenating agents like chlorine gas (Cl2) or bromine (Br2).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: No significant products due to the saturated nature of the compound.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2-Methyltetradecahydrophenanthrene has various applications in scientific research, including:
Chemistry: Used as a model compound to study hydrogenation reactions and the behavior of saturated hydrocarbons.
Biology: Investigated for its potential effects on biological systems, particularly in the study of hydrocarbon metabolism.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants and as a precursor for the synthesis of other chemical compounds.
作用機序
The mechanism of action of 2-Methyltetradecahydrophenanthrene is primarily related to its hydrophobic nature and its ability to interact with lipid membranes. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport.
類似化合物との比較
Similar Compounds
Tetradecahydrophenanthrene: Similar structure but lacks the methyl group.
Hexadecahydrophenanthrene: Contains two additional hydrogen atoms, making it more saturated.
2-Methylphenanthrene: Contains a methyl group but is not fully hydrogenated.
Uniqueness
2-Methyltetradecahydrophenanthrene is unique due to its fully saturated structure combined with a methyl group, which influences its chemical reactivity and physical properties. This makes it a valuable compound for studying the effects of saturation and methylation on hydrocarbon behavior.
特性
CAS番号 |
90592-98-6 |
|---|---|
分子式 |
C15H26 |
分子量 |
206.37 g/mol |
IUPAC名 |
2-methyl-1,2,3,4,4a,4b,5,6,7,8,8a,9,10,10a-tetradecahydrophenanthrene |
InChI |
InChI=1S/C15H26/c1-11-6-9-15-13(10-11)8-7-12-4-2-3-5-14(12)15/h11-15H,2-10H2,1H3 |
InChIキー |
LZIXWAYLHWNUDT-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2C(C1)CCC3C2CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


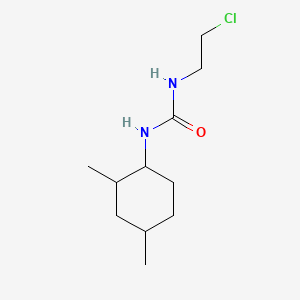

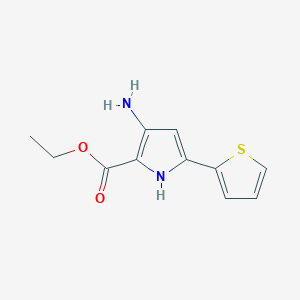
![2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13857755.png)
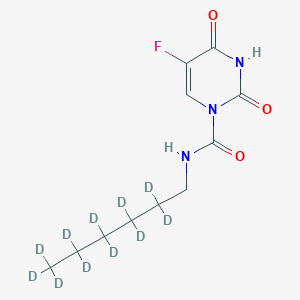
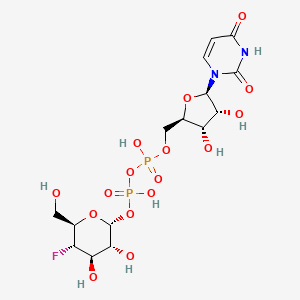
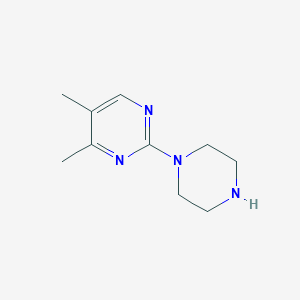
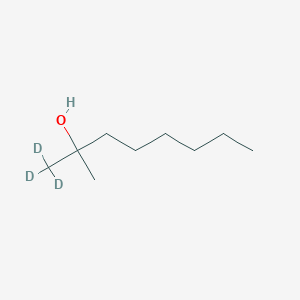
![2-amino-9-[(1R,3S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one](/img/structure/B13857785.png)
![5-Methyl-4-oxo-7-phenylthieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13857792.png)
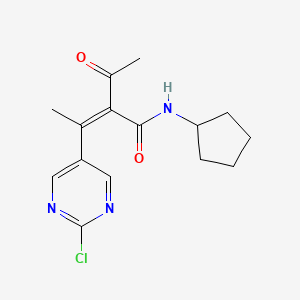

![(6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl methanesulfonate (Mixture of diastereomers)](/img/structure/B13857822.png)
![5-[(3-chlorophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13857829.png)
